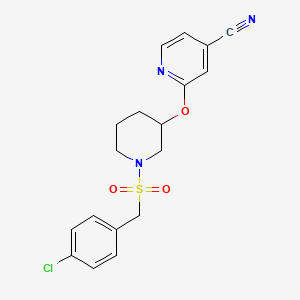

![molecular formula C20H18N4O4 B2384320 2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid CAS No. 2171833-34-2](/img/structure/B2384320.png)

2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

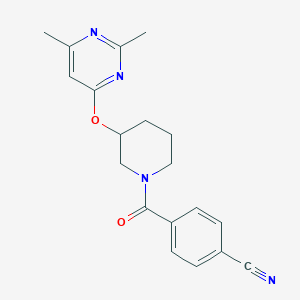

The compound is a derivative of acetic acid, with a fluorenylmethyloxycarbonyl (Fmoc) protected amino group attached to a 1,2,4-triazole ring . Fmoc is a common protecting group used in peptide synthesis .

Molecular Structure Analysis

The molecular structure would consist of an acetic acid moiety, a 1,2,4-triazole ring, and a Fmoc-protected amino group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

The reactivity of this compound could involve the acetic acid moiety, the 1,2,4-triazole ring, or the Fmoc-protected amino group. The Fmoc group could be removed under mildly basic conditions, and the carboxylic acid could react with bases or be esterified .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Aplicaciones Científicas De Investigación

Protection of Hydroxy-Groups : The Fmoc group is utilized to protect hydroxy-groups in the synthesis of complex molecules. It can be conveniently removed under mild conditions while preserving other sensitive functional groups, making it invaluable in peptide synthesis (Gioeli & Chattopadhyaya, 1982).

Synthesis of Tritiated Compounds : Research has demonstrated the use of fluorenyl compounds in the selective tritiation of methylene groups, a process essential for creating labeled compounds used in cancer research and drug development (Gutmann & Bell, 1974).

Development of Sustainable Synthesis Methods : The Fmoc group has been incorporated in the development of efficient and environmentally friendly synthesis methods for triazoles. Such advancements are crucial for reducing waste and improving the sustainability of chemical manufacturing processes (Tortoioli et al., 2020).

Study of Coordination and Fluorescence : Fmoc-based compounds have been studied for their coordination properties and fluorescence, contributing to our understanding of how these compounds interact with metals and how they can be used as probes in biological systems (Hendrickson et al., 2003).

Novel Synthesis Approaches : The Fmoc group has enabled the development of novel synthesis approaches for creating complex molecules, such as N-alkylhydroxamic acids, which are important in medicinal chemistry for their biological activities (Mellor & Chan, 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c25-19(26)10-24-12-22-18(23-24)9-21-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRLZOVLAGNIHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NN(C=N4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)

![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)

![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)

![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)

![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2384260.png)